Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate
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Overview
Description
Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethoxy group and a methyl group, along with an aminoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the difluoroethoxy moiety.
Aminoacetate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, typically under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The difluoroethoxy group and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]propanoate: Similar structure with a propanoate group instead of an acetate group.
Ethyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate: Similar structure with an ethyl group instead of a methyl group.
Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate: Similar structure with an ethyl group on the pyrazole ring instead of a methyl group.
Uniqueness
Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O3/c1-14-4-6(12-3-8(15)16-2)9(13-14)17-5-7(10)11/h4,7,12H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZCBUCSLWGSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCC(F)F)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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